molecular formula C11H16Cl2O B12664864 Bis(2-chlorocyclopentyl) ketone CAS No. 71501-41-2

Bis(2-chlorocyclopentyl) ketone

Cat. No.: B12664864
CAS No.: 71501-41-2
M. Wt: 235.15 g/mol
InChI Key: XUHWMEBMZCGMMW-UHFFFAOYSA-N
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Description

Bis(2-Chlorocyclopentyl) Ketone (CAS 71501-41-2) is a chlorinated alicyclic ketone with the molecular formula C11H16Cl2O and a molecular weight of 235.15 g/mol . This compound features a ketone functional group flanked by two 2-chlorocyclopentyl moieties, creating a symmetric molecular structure that offers unique reactivity patterns valuable in synthetic organic chemistry . The presence of reactive α-chloro ketone functionalities makes this compound a versatile bifunctional intermediate amenable to various chemical transformations, including nucleophilic substitutions and reduction reactions . Researchers utilize this structural motif for constructing complex molecular architectures, particularly in pharmaceutical development where such chlorinated ketones serve as key precursors to biologically active compounds . Although specific biological data for this exact compound is limited in the available literature, structural analogs featuring chlorinated ketone scaffolds have demonstrated significant research applications. Related compounds have shown potential in neurological research, where ketone-based molecules are investigated for their ability to influence metabolic pathways and receptor interactions in the central nervous system . The reactive chlorine atoms adjacent to the carbonyl group enable facile functionalization, allowing medicinal chemists to create diverse heterocyclic scaffolds and molecular frameworks for structure-activity relationship studies . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in controlled laboratory environments.

Properties

CAS No.

71501-41-2

Molecular Formula

C11H16Cl2O

Molecular Weight

235.15 g/mol

IUPAC Name

bis(2-chlorocyclopentyl)methanone

InChI

InChI=1S/C11H16Cl2O/c12-9-5-1-3-7(9)11(14)8-4-2-6-10(8)13/h7-10H,1-6H2

InChI Key

XUHWMEBMZCGMMW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)Cl)C(=O)C2CCCC2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chlorocyclopentyl) ketone typically involves the reaction of 2-chlorocyclopentanone with a suitable reagent under controlled conditions. One common method is the Claisen-Schmidt condensation, where 2-chlorocyclopentanone is reacted with an aldehyde in the presence of a base to form the desired ketone . The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium hydroxide or potassium hydroxide.

Industrial Production Methods: In an industrial setting, the production of bis(2-chlorocyclopentyl) ketone may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. Advanced techniques like microwave-assisted synthesis can also be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: Bis(2-chlorocyclopentyl) ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chlorine atoms in the cyclopentyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Bis(2-chlorocyclopentyl) ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(2-chlorocyclopentyl) ketone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Chlorine Substitution
Bis(2-chlorocyclopentyl) ketone (hypothetical) C₁₁H₁₄Cl₂O 233.14 Cyclopentyl, ketone Two 2-chlorocyclopentyl groups
2-Chlorophenyl cyclopentyl ketone C₁₂H₁₃ClO 208.68 Cyclopentyl, ketone, aryl One 2-chlorophenyl group
Methyl 2-cyclopentanonecarboxylate C₇H₁₀O₃ 142.15 Cyclopentyl, ketone, ester None
2-Hexanone C₆H₁₂O 100.16 Linear alkyl, ketone None

Key Observations :

  • Chlorine Impact: Bis(2-chlorocyclopentyl) ketone’s dual chlorine atoms increase its molecular weight and lipophilicity compared to non-chlorinated analogs like 2-hexanone.
  • Steric Effects: The cyclopentyl groups introduce steric hindrance, reducing reactivity compared to linear ketones like 2-hexanone but improving thermal stability .
Physicochemical Properties
Compound Boiling Point (°C) Density (g/cm³) Solubility
Bis(2-chlorocyclopentyl) ketone Not reported ~1.1 (estimated) Low in water; soluble in organic solvents (e.g., chloroform)
2-Chlorophenyl cyclopentyl ketone Not reported Not reported Slightly miscible in chloroform, ethyl acetate
Methyl 2-cyclopentanonecarboxylate 158–161 1.054 Soluble in polar aprotic solvents
2-Hexanone 127 0.81 Miscible with water, alcohols

Key Observations :

  • Solubility: Bis(2-chlorocyclopentyl) ketone’s low water solubility contrasts sharply with 2-hexanone, which is fully miscible in water. This difference arises from its bulky, nonpolar cyclopentyl groups .
  • Boiling Point: The cyclic structure and chlorine substituents likely elevate its boiling point compared to linear ketones (e.g., 2-hexanone boils at 127°C) .

Q & A

Q. Purity validation :

  • Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to separate isomers .
  • Spectroscopy : ¹H/¹³C NMR to confirm ketone (δ ~200–220 ppm in ¹³C) and chlorinated cyclopentyl groups (δ ~3.5–4.5 ppm in ¹H) .

Advanced Question: How can computational methods resolve contradictions in reported reaction mechanisms for bis(2-chlorocyclopentyl) ketone formation?

Methodological Answer:
Conflicting mechanistic proposals (e.g., radical vs. carbocation intermediates) can be addressed via:

  • Density Functional Theory (DFT) : Calculate activation energies for proposed pathways. For example, compare stability of transition states in radical chain vs. Lewis acid-mediated mechanisms .
  • Kinetic isotope effects (KIE) : Experimental KIE data can validate computational predictions, distinguishing between proton transfer or bond cleavage steps .
  • Meta-analysis : Systematically compare literature data using tools like Cochrane Review protocols to assess bias in prior studies .

Basic Question: What analytical techniques are critical for characterizing bis(2-chlorocyclopentyl) ketone in complex mixtures?

Methodological Answer:

  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (e.g., C₁₁H₁₄Cl₂O requires m/z 245.0278) and rule out contaminants .
  • X-ray crystallography : Resolve stereochemistry of chlorinated cyclopentyl rings if single crystals are obtainable .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C expected due to ketone and chloro groups) .

Advanced Question: How should researchers design experiments to probe the biological activity of bis(2-chlorocyclopentyl) ketone derivatives?

Methodological Answer:

  • Structure-activity relationship (SAR) : Synthesize analogs with varying chlorine positions or ketone substituents. Use ANOVA to compare bioactivity datasets .
  • Target identification : Employ molecular docking (e.g., AutoDock Vina) against protein databases to predict binding affinities .
  • In vitro assays : Prioritize cell lines with CYP450 isoforms (e.g., HepG2) to assess metabolic stability and toxicity .

Basic Question: What safety protocols are essential when handling bis(2-chlorocyclopentyl) ketone in the lab?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, goggles, and fume hoods are mandatory due to potential irritancy .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .
  • Emergency response : Pre-test spill kits with activated charcoal for chlorinated organics .

Advanced Question: How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) of bis(2-chlorocyclopentyl) ketone?

Methodological Answer:

  • Standardized protocols : Adopt OECD Guidelines for logP determination (e.g., shake-flask vs. HPLC methods) to minimize variability .
  • Interlaboratory studies : Collaborate via platforms like PubChem to aggregate data and identify outliers .
  • Machine learning : Train models on existing datasets to predict properties and flag anomalous values .

Basic Question: What are the best practices for storing bis(2-chlorocyclopentyl) ketone to prevent degradation?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to avoid photodegradation of the ketone group .
  • Desiccants : Use silica gel or molecular sieves to mitigate hydrolysis of chloro substituents .
  • Stability monitoring : Perform periodic HPLC analysis (e.g., every 6 months) to detect decomposition products .

Advanced Question: How can bis(2-chlorocyclopentyl) ketone be functionalized for use in polymer chemistry?

Methodological Answer:

  • Post-polymerization modification : Incorporate the ketone into polyesters via condensation polymerization, followed by nucleophilic substitution of chlorine .
  • Crosslinking agents : React with diamines (e.g., ethylenediamine) to form Schiff base networks, characterized by FTIR (C=N stretch ~1640 cm⁻¹) .
  • Kinetic studies : Use DSC to monitor curing kinetics and optimize catalyst loading (e.g., 1–5 mol% DBU) .

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